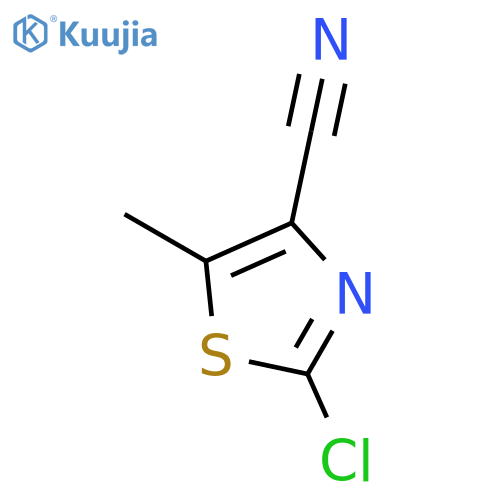

Cas no 1379336-26-1 (2-Chloro-5-methylthiazole-4-carbonitrile)

1379336-26-1 structure

商品名:2-Chloro-5-methylthiazole-4-carbonitrile

CAS番号:1379336-26-1

MF:C5H3ClN2S

メガワット:158.608718156815

MDL:MFCD20039199

CID:1091407

PubChem ID:72207196

2-Chloro-5-methylthiazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-methylthiazole-4-carbonitrile

- 2-chloro-5-methyl-1,3-thiazole-4-carbonitrile

- 4-Thiazolecarbonitrile, 2-chloro-5-methyl-

- O10741

- AKOS022178088

- MFCD20039199

- CS-0377877

- 1379336-26-1

- DS-8081

-

- MDL: MFCD20039199

- インチ: InChI=1S/C5H3ClN2S/c1-3-4(2-7)8-5(6)9-3/h1H3

- InChIKey: YGGCAYVGCYRFFL-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C#N)N=C(Cl)S1

計算された属性

- せいみつぶんしりょう: 157.9705470g/mol

- どういたいしつりょう: 157.9705470g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 64.9Ų

2-Chloro-5-methylthiazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189291-5g |

2-chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 95% | 5g |

$1403 | 2021-08-05 | |

| TRC | C990723-250mg |

2-Chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 250mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D287172-250mg |

4-Thiazolecarbonitrile, 2-chloro-5-methyl- |

1379336-26-1 | 97% | 250mg |

$605 | 2024-06-08 | |

| Alichem | A059003760-10g |

2-Chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 95% | 10g |

2,653.20 USD | 2021-06-01 | |

| eNovation Chemicals LLC | D287172-100mg |

4-Thiazolecarbonitrile, 2-chloro-5-methyl- |

1379336-26-1 | 97% | 100mg |

$350 | 2024-06-08 | |

| A2B Chem LLC | AA56388-250mg |

2-Chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 95% | 250mg |

$357.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D287172-100mg |

4-Thiazolecarbonitrile, 2-chloro-5-methyl- |

1379336-26-1 | 97% | 100mg |

$505 | 2025-02-20 | |

| TRC | C990723-500mg |

2-Chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 500mg |

$ 65.00 | 2022-06-06 | ||

| Chemenu | CM189291-25g |

2-chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 95% | 25g |

$2992 | 2021-08-05 | |

| Chemenu | CM189291-1g |

2-chloro-5-methylthiazole-4-carbonitrile |

1379336-26-1 | 95% | 1g |

$542 | 2021-08-05 |

2-Chloro-5-methylthiazole-4-carbonitrile 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1379336-26-1 (2-Chloro-5-methylthiazole-4-carbonitrile) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 81216-14-0(7-bromohept-1-yne)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379336-26-1)2-Chloro-5-methylthiazole-4-carbonitrile

清らかである:99%

はかる:1g

価格 ($):477